Demethylcephalotaxinone
Overview
Description
Demethylcephalotaxinone is an alkaloid compound that belongs to the Cephalotaxus family. It is a derivative of cephalotaxine and is found in various species of the Cephalotaxus genus, such as Cephalotaxus hainanensis. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demethylcephalotaxinone typically involves multiple steps starting from simpler organic molecules. One common synthetic route begins with the preparation of iodo enolsilane, followed by a series of reactions including oxidation, cyclization, and reduction . The key steps include:
Preparation of iodo enolsilane: This involves the reaction of sodium iodide with boron trifluoride etherate.
Oxidation: The iodo enolsilane is oxidized using pyridinium chlorochromate in dichloromethane.
Cyclization: A reductive oxy-Nazarov cyclization is performed to form the macrocyclic structure.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Demethylcephalotaxinone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cephalotaxinone.
Reduction: Reduction reactions can convert it back to cephalotaxine.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Cephalotaxinone.
Reduction: Cephalotaxine.
Substitution: Various N-alkylated derivatives.
Scientific Research Applications
Demethylcephalotaxinone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other bioactive alkaloids.
Biology: It is used in studies related to its biological activities, including potential anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in oncology.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds
Mechanism of Action
The mechanism of action of demethylcephalotaxinone involves its interaction with molecular targets in the cell. It is known to inhibit protein synthesis by binding to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis . This mechanism is similar to that of other cephalotaxine derivatives, such as homoharringtonine.
Comparison with Similar Compounds
Similar Compounds
Cephalotaxine: The parent compound from which demethylcephalotaxinone is derived.
Cephalotaxinone: An oxidized form of this compound.
Homoharringtonine: Another cephalotaxine derivative with significant anticancer activity.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound, cephalotaxine. Its ability to serve as an intermediate in the synthesis of other bioactive compounds also highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
3-hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),2,13,15(19)-tetraen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWVASNYLQYPMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Demethylcephalotaxinone in natural product synthesis?
A1: this compound serves as a crucial precursor in the total synthesis of various Cephalotaxus alkaloids, including Cephalotaxine. These alkaloids exhibit anti-cancer activity, making their synthesis pathways highly relevant in medicinal chemistry. Researchers have successfully synthesized this compound from Norhydrastinine in five steps, achieving an overall yield of 39.1%. [] This synthetic route provides a foundation for further modifications and exploration of structure-activity relationships within this class of compounds.
Q2: How does the chemical structure of this compound relate to its role in Cephalotaxine synthesis?
A2: this compound can be converted into (-)-Cephalotaxine in two steps. [] This suggests that this compound possesses the core structural features required for Cephalotaxine activity. Further studies focusing on the specific structural modifications involved in this conversion would provide valuable insights into the structure-activity relationship of these alkaloids.
Q3: What are the implications of successful total synthesis of this compound?
A3: The successful total synthesis of this compound, Cephalotaxinone, and Cephalotaxine represents a significant achievement in organic chemistry. [, ] This breakthrough opens avenues for further investigations into these alkaloids' biological activities and potential applications in medicine.
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